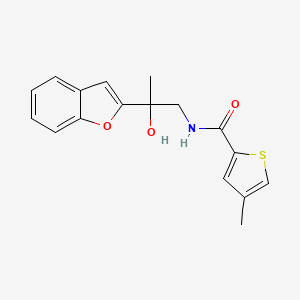

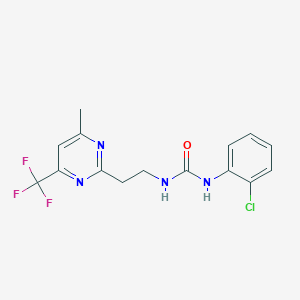

![molecular formula C23H17ClN4O2S B2528379 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 309274-71-3](/img/structure/B2528379.png)

3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile" is a multifunctional molecule that likely contains several reactive sites due to the presence of amino, chlorobenzoyl, ethoxyphenyl, and carbonitrile groups attached to a thienopyridine core. While the specific compound is not directly mentioned in the provided papers, the synthesis and reactivity of similar compounds have been studied, which can shed light on the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,6-diamino-4-methyl-3-pyridinecarbonitrile involves the conversion of a dihydroxy precursor into its dichloro analog, followed by substitution reactions to introduce amino groups . Another approach for synthesizing diamino pyrimidine derivatives is a one-step green synthesis using a three-component condensation of aromatic aldehydes, malononitrile, and guanidine hydrochloride in water . These methods suggest that the synthesis of the compound may also involve multi-component condensation reactions, possibly using similar reagents and environmentally friendly conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of a tris-sulfonyl derivative of a diamino pyridinecarbonitrile was determined, which provides insights into the arrangement of substituents around the nitrogen-containing heterocyclic core . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with β-enaminonitrile moieties serving as key intermediates for the synthesis of polyfunctionally substituted thiophene and thienopyridine derivatives . The presence of multiple functional groups, such as amino and nitrile, allows for a variety of chemical transformations, including cyclization and substitution reactions, which can lead to a diverse range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of electron-withdrawing and electron-donating groups within the molecule can influence its electronic properties, solubility, and stability. The heterocyclic core of the compound is likely to contribute to its aromaticity and potential biological activity. The solubility in water and other solvents would be affected by the presence of polar groups such as the amino and nitrile functionalities.

Aplicaciones Científicas De Investigación

Src Kinase Inhibitory Activity

One of the significant applications of thieno[2,3-b]pyridine derivatives is their role as inhibitors of Src kinase activity. These compounds, including analogs similar to the specified chemical, have shown promising results in inhibiting Src enzymatic activity. Studies have indicated that certain derivatives with modifications at specific positions on the molecule can retain or enhance this inhibitory effect. For instance, analogs with a 2,4-dichloro-5-methoxyphenylamino group at certain positions have provided superior inhibition, showcasing their potential in therapeutic applications related to Src kinase-associated diseases (Boschelli et al., 2005).

Synthesis and Antibacterial Applications

Thieno[2,3-b]pyridine derivatives have been explored for their versatility in synthesis, leading to compounds with potential antibacterial applications. A study outlined a convenient synthesis pathway for pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, starting from a related building block. Some synthesized compounds were screened as antibacterial agents, highlighting their significance in developing new antimicrobial therapies (Abdel-Mohsen & Geies, 2008).

Neurotropic Activity

Furthermore, research into diamino derivatives of pyrano[3,4-c]pyridines, which share a structural resemblance to the compound , has revealed their neurotropic properties. Pharmacological studies have shown that these compounds possess neutrotropic properties, indicating their potential in neurological research and therapy (Paronikyan et al., 2016).

Antifibrotic Agents

Additionally, a series of substituted dihydropyridine-carbonitriles, related to the thieno[2,3-b]pyridine skeleton, have been synthesized and evaluated for their antifibrotic activity. This research provides insights into the structural requirements for antifibrotic activity and opens up new avenues for the development of treatments for fibrotic diseases (Ismail & Noaman, 2005).

Propiedades

IUPAC Name |

3,6-diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-2-30-15-9-5-12(6-10-15)17-16(11-25)22(27)28-23-18(17)19(26)21(31-23)20(29)13-3-7-14(24)8-4-13/h3-10H,2,26H2,1H3,(H2,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUCKKSVBIIINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

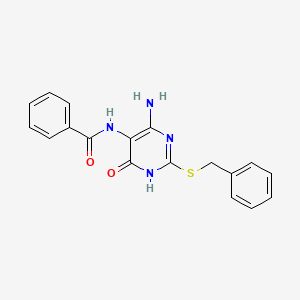

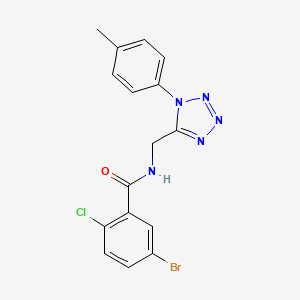

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

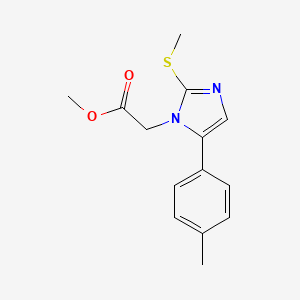

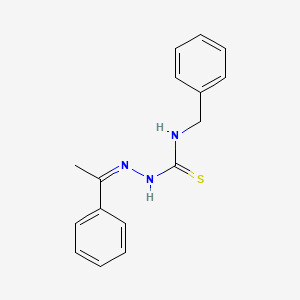

![2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)

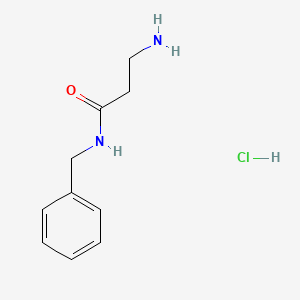

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2528313.png)

![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)